molecular formula C18H21NO2 B5678508 3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide

3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide

Cat. No. B5678508
M. Wt: 283.4 g/mol
InChI Key: PXLJJVWQGOHNHN-UHFFFAOYSA-N
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Description

3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide, also known as O-2050, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1970s by a group of researchers led by Dr. Paul Janssen at Janssen Pharmaceutica. Since then, O-2050 has been the subject of numerous scientific studies due to its potential as a pain reliever and its unique mechanism of action.

Mechanism of Action

3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide acts on the mu-opioid receptor, which is a protein found in the central nervous system that is responsible for the regulation of pain. When 3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals. This mechanism of action is similar to other opioids such as morphine, but 3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide has been found to have a higher affinity for the mu-opioid receptor.
Biochemical and Physiological Effects:
3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, which is a neurotransmitter that is involved in the regulation of pleasure and reward. Moreover, 3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide has been found to have a lower respiratory depressant effect than other opioids such as morphine, which makes it a safer option for pain relief.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide in lab experiments is its unique mechanism of action. It has been found to be effective in reducing pain in animal models, which makes it a valuable tool for studying pain pathways. However, one of the limitations of using 3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide is its relatively low solubility in water, which makes it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide. One potential direction is the development of new formulations that increase its solubility and bioavailability. Another direction is the investigation of its potential as a treatment for other conditions such as depression and anxiety. Finally, the study of its long-term effects on the central nervous system could provide valuable insights into the risks and benefits of using opioids for pain relief.
Conclusion:
In conclusion, 3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide is a synthetic compound that has been extensively studied for its potential as a pain reliever. Its unique mechanism of action and longer duration of action make it an attractive candidate for the treatment of chronic pain. However, further research is needed to fully understand its biochemical and physiological effects and to develop new formulations that increase its solubility and bioavailability.

Synthesis Methods

The synthesis of 3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide involves several steps. The first step is the preparation of 3'-amino-N,N-dimethylbiphenyl-2-carboxamide, which is then reacted with 1-methoxyethyl chloride to produce 3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide. The overall yield of the synthesis is around 20%, which makes it a relatively efficient process.

Scientific Research Applications

3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide has been extensively studied for its potential as a pain reliever. It has been shown to be effective in reducing both acute and chronic pain in animal models. Moreover, 3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide has been found to have a longer duration of action than other opioids such as morphine, which makes it an attractive candidate for the treatment of chronic pain.

properties

IUPAC Name

2-[3-(1-methoxyethyl)phenyl]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(21-4)14-8-7-9-15(12-14)16-10-5-6-11-17(16)18(20)19(2)3/h5-13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLJJVWQGOHNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC=CC=C2C(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(1-methoxyethyl)-N,N-dimethylbiphenyl-2-carboxamide

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